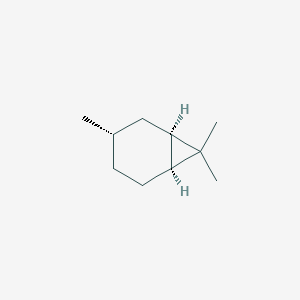

trans-Carane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Carane is a natural product found in Mentha canadensis with data available.

科学的研究の応用

Mass Spectrometry in Terpene Analysis

Research by Bünau, Schade, and Gollnick (1967) focused on the mass spectrometry of various caranols including trans-carane derivatives. Their work suggests that the identification and quantitative analysis of caranol mixtures, such as those involving this compound, can be accurately performed using mass spectrometry by evaluating abundance ratios. This methodology is significant in analyzing and identifying terpene structures in various scientific applications (Bünau, Schade, & Gollnick, 1967).

Hydrogenation of Terpenes

Cocker, Shannon, and Staniland (1966) established conditions for the catalytic hydrogenation of terpenes, including the transformation of car-3-ene to cis-carane. While they were not able to obtain this compound, their research illuminates the potential pathways and conditions for manipulating terpene structures, which is fundamental in the synthesis of various derivatives and compounds (Cocker, Shannon, & Staniland, 1966).

Synthesis and Biological Activity of Derivatives

Kozioł et al. (2018) explored the synthesis of novel derivatives from a this compound substrate, leading to the creation of bromolactone with the preserved carane system. This compound exhibited moderate antibacterial activity and antifeedant activity against certain insects, highlighting this compound’s potential in creating biologically active compounds (Kozioł et al., 2018).

Optical Activity in Synthesis

Fringuelli, Minuti, and Taticchi (1990) reported on the synthesis of optically active transcaran-4-carboxylic acids. Their work underscores the significance of optical activity in the synthesis of carane derivatives, which can be crucial in developing substances with specific desired properties (Fringuelli, Minuti, & Taticchi, 1990).

Terpene Biotransformation

The study by Ishida, Asakawa, Takemoto, and Aratani (1981) on the biotransformation of various terpenes in rabbits included this compound. They investigated how these compounds metabolize in mammals, leading to the formation of several unique compounds. This research is crucial for understanding the metabolic fate of terpenes like this compound in biological systems (Ishida, Asakawa, Takemoto, & Aratani, 1981).

特性

CAS番号 |

18968-23-5 |

|---|---|

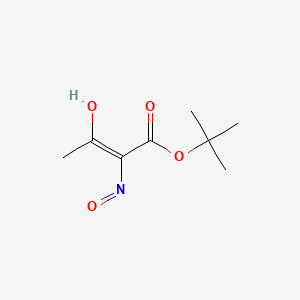

分子式 |

C14H16O4 |

分子量 |

0 |

同義語 |

BICYCLO[4.1.0]HEPTANE,3,7,7-T |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-fluoro-1-benzothiophen-3-yl)methyl-propylamino]ethanol](/img/no-structure.png)